molecular formula C10H10N2 B15201201 1-Methylisoquinolin-8-amine

1-Methylisoquinolin-8-amine

Cat. No.: B15201201
M. Wt: 158.20 g/mol
InChI Key: UGWSVXJUJYCSRQ-UHFFFAOYSA-N
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Description

1-Methylisoquinolin-8-amine is an isoquinoline derivative characterized by a methyl group at position 1 and an amine group at position 8 of the heterocyclic ring. Isoquinoline derivatives are structurally related to quinoline but differ in the placement of the nitrogen atom (position 2 in quinoline vs. position 1 in isoquinoline). These compounds are typically utilized as synthetic intermediates in pharmaceutical research, particularly in the development of bioactive molecules .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1-methylisoquinolin-8-amine

InChI

InChI=1S/C10H10N2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,11H2,1H3

InChI Key

UGWSVXJUJYCSRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methylisoquinolin-8-amine can be achieved through several routes. One common method involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as tin and indium chlorides . Another approach is the environmentally friendly synthesis using substituted o-phenylenediamines and aliphatic amines in ethanol . Industrial production methods often focus on optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-Methylisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, to form various substituted isoquinolines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .

Scientific Research Applications

1-Methylisoquinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-Methylisoquinolin-8-amine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimalarial activity may involve the generation of oxidative stress within the parasite . Additionally, its potential role in neurodegenerative diseases suggests interactions with neurological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of isoquinoline and quinoline derivatives are highly dependent on substituent placement. Below is a comparative analysis of 1-Methylisoquinolin-8-amine and structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Position) Key Properties/Applications
This compound C₁₀H₁₀N₂ 158.20 (base) Not explicitly listed 1-CH₃, 8-NH₂ Likely synthetic intermediate; research use
8-Aminoisoquinoline C₉H₈N₂ 144.17 23687-27-6 8-NH₂ Pharmaceutical intermediate; ligand synthesis
8-Isoquinoline methanamine (hydrochloride) C₁₀H₁₀N₂·2HCl 231.1 850734-84-8 8-CH₂NH₂·2HCl Solubility: ~5 mg/mL in PBS (pH 7.2); crystalline solid
5-Methoxyquinolin-8-amine C₁₀H₁₀N₂O 174.20 30465-68-0 5-OCH₃, 8-NH₂ Used in heterocyclic chemistry; 97% purity
7-Methylquinolin-8-amine C₁₀H₁₀N₂ 158.20 5470-82-6 7-CH₃, 8-NH₂ (quinoline core) Photostability studies; antimicrobial research

Physicochemical Properties

  • Solubility: 8-Isoquinoline methanamine hydrochloride dissolves in PBS (pH 7.2) at ~5 mg/mL, but solutions are unstable beyond 24 hours . In contrast, uncharged analogs like 8-aminoisoquinoline (C₉H₈N₂) are likely less water-soluble due to the absence of ionic groups.
  • Stability: Methyl and methoxy substituents (e.g., this compound vs. 5-Methoxyquinolin-8-amine) influence electronic effects, altering reactivity in synthetic pathways .

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